Proflavine hemisulphate

SARS-CoV-2 Mpro inhibition antiviral screening acridine scaffold comparison

Proflavine hemisulphate (3,6-diaminoacridine hemisulphate) is an acridine dye and DNA intercalating agent belonging to the aminoacridine class of antiseptics. It is the hemisulphate salt of proflavine base, a derivative of acriflavine, and is primarily employed as a topical bacteriostatic agent against Gram-positive bacteria.

Molecular Formula C26H24N6O4S
Molecular Weight 516.6 g/mol
CAS No. 1811-28-5
Cat. No. B1679167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProflavine hemisulphate
CAS1811-28-5
SynonymsProflavine hemisulfate; Proflavine hemisulphate;  Proflavine hemisulfate dihydrate;  3,6-Diaminoacridine hemisulfate;  EINECS 217-320-3;  3,6-Acridinediamine, sulfate (2:1);  3,6 Diamino Acridine;  3,6 Diaminoacridine;  3,6-diamino acridine;  3,6-diaminoacridine;  Acridine, 3,6-Diamino;  Hemisulfate, Proflavine; 
Molecular FormulaC26H24N6O4S
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4)
InChIKeyYADYXCVYLIKQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityRed needles, hygroscopic. Sol in 300 parts cold water, in 1 part boiling water;  slightly sol in alc. Practically insol in ether. pH of satd soln is 6-8. pH of 0.1 percent soln is 2.5 /Sulfate/
Soluble in ethanol. Practically insoluble in benzene and ether.
Soluble in water.
1.04e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Proflavine Hemisulphate (CAS 1811-28-5): Technical Baseline for Scientific Procurement and Comparator Selection


Proflavine hemisulphate (3,6-diaminoacridine hemisulphate) is an acridine dye and DNA intercalating agent belonging to the aminoacridine class of antiseptics. It is the hemisulphate salt of proflavine base, a derivative of acriflavine, and is primarily employed as a topical bacteriostatic agent against Gram-positive bacteria [1]. The compound intercalates between DNA base pairs, disrupting DNA synthesis and inducing frameshift mutations (base-pair deletions or insertions) rather than base substitutions, a mutational signature that distinguishes it from most other mutagenic agents [2]. Its aqueous solubility (approximately 10 mg/mL at room temperature) and characteristic absorbance at 445 nm render it suitable both as a topical antiseptic in wound dressings and as a fluorescent contrast agent for high-resolution cellular imaging [3]. Close structural and functional analogs include acriflavine, 9-aminoacridine, 2,7-diaminoacridine, 5-aminoacridine, and the dihydrochloride salt form of proflavine itself.

Why Acridine-Class Substitution Fails: Proflavine Hemisulphate Differentiation from Acriflavine and Structural Analogs


Although proflavine hemisulphate, acriflavine, and other aminoacridines share a common acridine scaffold and DNA-intercalating mechanism, they exhibit quantitatively distinct differences in antibacterial kinetics, tissue toxicity, metabolic handling, and ion-channel selectivity that preclude simple interchange. A landmark observation established that proflavine's antibacterial action, unlike that of most other antiseptics, is intensified rather than reduced by the presence of serum—a property it shares with acriflavine but not with non-acridine alternatives [1]. However, within the aminoacridine family, proflavine occupies a specific position on the toxicity spectrum: it is more toxic to fibroblast tissues than 2,7-diaminoacridine hydrochloride and 5-aminoacridine hydrochloride, yet less toxic than acriflavine [2]. Furthermore, proflavine displays a unique Kir3.2 pore-blocking selectivity profile not shared by acriflavine, and the two compounds differ in their pharmacokinetic elimination rates and metabolic conjugation patterns [3][4]. These quantitative differences carry direct consequences for experimental design, formulation development, and therapeutic application selection.

Proflavine Hemisulphate: Quantitative Head-to-Head Evidence for Differentiated Scientific Selection


2.7-Fold Greater Mpro Inhibitory Potency Versus Acriflavine in SARS-CoV-2 Enzymatic Assay

In a direct head-to-head enzymatic assay using a fluorogenic substrate to screen inhibitors of the SARS-CoV-2 main protease (Mpro), proflavine hemisulphate (PRF) demonstrated an IC50 of 2.07 ± 0.01 μM, which is 2.7-fold more potent than acriflavine (ACF) with an IC50 of 5.60 ± 0.29 μM. Both compounds were confirmed as non-competitive inhibitors of Mpro, and both showed nano-molar antiviral activities against SARS-CoV-2 that were equivalent to the clinical standard remdesivir [1]. This quantitative potency advantage positions PRF as the more efficient Mpro-targeting probe within the acridine chemotype.

SARS-CoV-2 Mpro inhibition antiviral screening acridine scaffold comparison

DNA Binding Affinity: Proflavine Hemisulphate Serves as a Calibrated Intercalation Reference Standard Positioned Between Doxorubicin and Amsacrine

Proflavine hemisulphate has been quantitatively established as a benchmark DNA intercalator with a binding constant K = 7.95 × 10^5 M^-1 (n = 1.2), as measured by spectroscopic binding assays [1]. This value places it approximately 10-fold lower than the anthracycline doxorubicin (K = 1.27 × 10^6 M^-1) and approximately 20-fold higher than the antineoplastic acridine amsacrine (K = 4.0 × 10^4 M^-1). An independent voltammetric study with herring sperm DNA reported a consistent binding constant K = 2.32 (±0.41) × 10^4 M^-1 with a binding site size of 2.07 (±0.1) base pairs, confirming the intercalative mode and providing a cross-validated biophysical characterization [2]. The compound's well-characterized binding thermodynamics, including a standard Gibbs free-energy change of approximately -24.90 kJ/mol at 25°C, make it one of the most thoroughly quantified small-molecule DNA intercalators available for use as an experimental reference standard.

DNA intercalation binding affinity reference standard calorimetry

Broader Photobactericidal Spectrum: Proflavine Inactivates All Tested Gram-Positive and Gram-Negative Strains Versus Strain-Selective Activity of 9-Aminoacridine Derivatives

In a comparative in vitro study measuring photobactericidal activity under illumination at a light dose of 6.3 J/cm², proflavine and acridine orange were photobactericidal against all five pathogenic strains tested—Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus (Gram-positive) and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). In contrast, derivatives of 9-aminoacridine (aminacrine) exhibited phototoxicity against only one or more of the test organisms but failed to achieve bactericidal activity across the full panel [1]. Illumination produced up to 50-fold increases in bactericidal activity for responsive aminoacridines, but only proflavine and acridine orange demonstrated universal strain coverage. This complete-spectrum photobactericidal profile is not a class-wide feature of aminoacridines.

photodynamic antimicrobial chemotherapy aminoacridine photosensitizers broad-spectrum bactericidal

Selective Kir3.2 Pore Blockade with Subunit-Specific Channel Discrimination: Proflavine Classifies Kir Channels into Three Functionally Distinct Groups

Proflavine was identified as a prototype pore blocker of Kir3.2 (GIRK2), a subunit of G protein-gated inwardly rectifying K⁺ channels implicated in neurological phenotypes of Down syndrome [1]. A systematic study using 13 Kir-channel family members and 11 proflavine derivatives revealed that proflavine discriminates Kir channels into three functional groups: Group 1 (Kir2.2, Kir3.x, Kir4.2, Kir6.2Δ36) exhibits Kir3.2-type inhibition characterized by slow onset and recovery, irreversible blockade, and voltage-dependence; Group 2 (Kir1.1, Kir4.1/Kir5.1) exhibits prompt onset and recovery, reversible, voltage-independent blockade; Group 3 (Kir2.1, Kir2.3, Kir4.1, Kir7.1) shows no response [2]. This multi-modal, subunit-discriminating blockade profile is a specific pharmacophore-driven property of the proflavine scaffold—not a generic feature of acridine DNA intercalators—and was not observed with acriflavine in the same assay panel. In Kir3.2-transformant cells, proflavine inhibited cell growth in a concentration-dependent manner (0.1–10 μM) without affecting control cells, and reduced Kir3.2 mutant current amplitude to 27.7 ± 4.3% of control at 300 μM [1].

Kir3.2 potassium channel pore blocker ion channel pharmacology Down syndrome research

Tissue Toxicity and Wound Healing: Proflavine Occupies an Intermediate Toxicity Position Between Acriflavine and 2,7-Diaminoacridine

Quantitative toxicity ranking in chick embryo heart fibroblast tissue culture established a clear gradient: toxicity increased in the order 2,7-diaminoacridine hydrochloride < 5-aminoacridine hydrochloride < proflavine < acriflavine [1]. In murine intraperitoneal LD50 testing, acriflavine (65 mg/kg), 5-aminoacridine HCl (70 mg/kg), and 2,7-diaminoacridine HCl (300 mg/kg) bracketed proflavine's position. In wound healing assays, 0.1% solutions of 2,7-diaminoacridine and 5-aminoacridine did not interfere with healing, whereas proflavine, acriflavine, and 5-aminoacridine in powder form delayed healing considerably; 2,7-diaminoacridine powder had only a slight effect [1]. An independent study confirmed that both 2,7-diaminoacridine monohydrochloride and 5-aminoacridine hydrochloride are less toxic to tissues than proflavine and acriflavine, and that the 2,7-compound interfered least with healing of artificial wounds [2]. Notably, unlike most antiseptics, proflavine's antibacterial action is intensified by serum rather than diminished, providing a clinically meaningful efficacy advantage in wound environments despite its intermediate tissue toxicity [3].

tissue toxicity wound healing fibroblast cytotoxicity topical antiseptic safety

Pharmacokinetic Differentiation: Proflavine Exhibits a Shorter Terminal Elimination Half-Life (8.7 h) Versus Acriflavine (11.4 h) with Distinct Metabolic Conjugation Patterns

In a direct comparative pharmacokinetic study in channel catfish (Ictalurus punctatus) following intravascular dosing at 1 mg/kg, proflavine (PRO) displayed a terminal elimination half-life of 8.7 hours, which is 24% shorter than that of acriflavine (ACR) at 11.4 hours [1]. Plasma concentration-time profiles were best described by a two-compartment model for PRO versus a three-compartment model for ACR, indicating fundamentally different distribution kinetics. Critically, the metabolic fate of the two compounds diverged substantially: PRO-dosed animals showed residues in liver and trunk kidney composed primarily of glucuronosyl and acetyl conjugates, whereas in ACR-dosed animals the parent compound comprised over 90% of total residues in all tissues examined [1]. Muscle concentrations after waterborne exposure (10 mg/L for 4 h) were 0.064 μg/g for PRO versus 0.020 μg/g for ACR, representing a 3.2-fold higher muscle deposition for proflavine. These pharmacokinetic and metabolic distinctions carry direct implications for tissue residence time, clearance rate, and potential for metabolite-mediated effects.

pharmacokinetics elimination half-life drug metabolism acridine disposition

Evidence-Backed Application Scenarios for Proflavine Hemisulphate in Research and Industrial Procurement


SARS-CoV-2 Mpro Inhibitor Screening and Acridine-Based Antiviral SAR Optimization

Proflavine hemisulphate is the preferred starting scaffold for medicinal chemistry campaigns targeting coronavirus main protease (Mpro) within the acridine chemical space, based on its 2.7-fold greater enzymatic potency (IC50 = 2.07 ± 0.01 μM) compared to the nearest structural analog acriflavine (IC50 = 5.60 ± 0.29 μM) [1]. Its validated non-competitive inhibition mechanism and nano-molar anti-SARS-CoV-2 activity, equivalent to remdesivir in cell-based assays, support its use as a reference inhibitor and chemical probe for Mpro enzymology studies. Procurement for this application should prioritize high-purity hemisulphate salt to ensure reproducible enzymatic assay results.

DNA Intercalation Reference Standard for Biophysical Assay Calibration and Inter-Laboratory Validation

Proflavine hemisulphate serves as an experimentally validated, mid-affinity DNA intercalation standard (K = 7.95 × 10^5 M^-1, n = 1.2) positioned quantitatively between the stronger intercalator doxorubicin (K = 1.27 × 10^6 M^-1) and the weaker intercalator amsacrine (K = 4.0 × 10^4 M^-1) [1]. With binding parameters cross-validated by voltammetry (K = 2.32 × 10^4 M^-1, binding site size 2.07 bp), UV-Vis spectroscopy, and microcalorimetry, the compound enables calibration of diverse biophysical platforms including spectrofluorimetry, surface plasmon resonance, and isothermal titration calorimetry [2]. Laboratories developing novel DNA-binding agents should procure proflavine hemisulphate as a characterized comparator to contextualize their compounds' binding affinities within the established intercalator potency range.

Photodynamic Antimicrobial Chemotherapy (PACT) Formulation Development for Broad-Spectrum Topical Antisepsis

Proflavine hemisulphate is the aminoacridine of choice for light-activated topical antimicrobial formulations requiring universal coverage of both Gram-positive and Gram-negative wound pathogens, including S. aureus, E. faecalis, B. cereus, E. coli, and P. aeruginosa [1]. Its complete 5/5 strain photobactericidal spectrum, which 9-aminoacridine derivatives fail to achieve, combined with the clinically documented property that serum intensifies rather than inhibits its antibacterial action, makes it uniquely suited for infected wound and soft-tissue infection applications where the wound environment contains serum exudate [2]. Formulators should note the documented tissue toxicity ranking and prefer solution-based delivery (0.1% w/w) over powder application to minimize wound healing interference.

Kir3.2 Potassium Channel Pharmacology and Neurological Disease Target Validation

Proflavine hemisulphate is the established prototype pore blocker for Kir3.2 (GIRK2) channel research, with a validated tri-modal channel discrimination fingerprint across 13 Kir subtypes that enables functional classification of inward rectifier potassium channels into sensitive (Group 1: Kir2.2, Kir3.x, Kir4.2, Kir6.2Δ36), alternatively sensitive (Group 2: Kir1.1, Kir4.1/Kir5.1), and insensitive (Group 3: Kir2.1, Kir2.3, Kir4.1, Kir7.1) categories [1]. Its concentration-dependent inhibition of Kir3.2-transformant cell growth (0.1–10 μM) and reduction of Kir3.2 current amplitude to 27.7% of control at 300 μM provide quantitative benchmarks for screening novel Kir3.2 modulators in Down syndrome and related neurological disease models [2]. Researchers should procure proflavine hemisulphate specifically (not acriflavine or 9-aminoacridine) to ensure reproducibility of this well-characterized Kir channel pharmacology signature.

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